2-(Methylsulfanyl)-4-piperidino-6-(trifluoromethyl)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

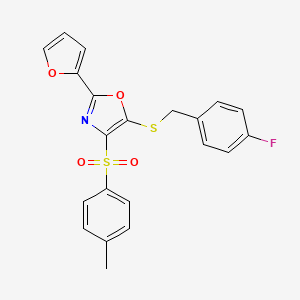

The compound “2-(Methylsulfanyl)-4-piperidino-6-(trifluoromethyl)pyrimidine” is a pyrimidine derivative. Pyrimidine is a basic heterocyclic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It is a key component of many bioactive compounds and pharmaceuticals .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2-methylsulfanyl-6-polyfluoroalkylpyrimidin-4-ones has been optimized, with the yield of trifluoromethyl-substituted heterocycle increased to 96% . The interaction of these heterocycles with morpholine or hydrazine results in nucleophilic substitution of the methylsulfanyl group, leading to 2-morpholino- and 2-hydrazino-6-polyfluoroalkylpyrimidin-4-ones .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, trifluoromethylpyridines have been synthesized through various methods, including vapor-phase reactions . The trifluoromethyl group is an important subgroup of fluorinated compounds, with more than 50% of the pesticides launched in the last two decades being fluorinated .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine has a molecular weight of 228.62 and is a solid at room temperature . Trifluoromethylpyridines are known for their unique physicochemical properties due to the combination of the unique properties of the fluorine atom and the pyridine moiety .Applications De Recherche Scientifique

Organic Synthesis and Chemical Properties

- Research by Chmielowiec et al. (2004) focused on optimizing the reaction conditions for synthesizing a compound related to 2-(Methylsulfanyl)-4-piperidino-6-(trifluoromethyl)pyrimidine, demonstrating the potential for high-yield synthesis through careful reaction control and kinetic modeling (Chmielowiec, Leś, & Szelejewski, 2004).

- A study by Bassyouni & Fathalla (2013) explored the synthesis of new heterocyclic sulfanylpyrimidin-4(3H)-one derivatives, showcasing the versatility of sulfanyl groups in heterocyclic chemistry and their potential in developing compounds with a wide spectrum of biological activities (Bassyouni & Fathalla, 2013).

Biological and Pharmacological Applications

- Swarbrick et al. (2009) identified a series of compounds including a derivative of this compound as potent and selective cyclooxygenase-2 (COX-2) inhibitors, indicating their potential for developing new anti-inflammatory drugs (Swarbrick et al., 2009).

- The modification of pyrrolo[2,3‐d]pyrimidines by C–H borylation followed by cross-coupling or other transformations has been developed for synthesizing biologically relevant derivatives, illustrating the compound's utility in medicinal chemistry and drug development (Klečka, Slavětínská, & Hocek, 2015).

Material Science and Other Applications

- Spectroscopic investigation by Alzoman et al. (2015) on a similar compound emphasizes the importance of such molecules in the development of chemotherapeutic agents, highlighting their structural and electronic properties through computational analyses (Alzoman et al., 2015).

- Yokota et al. (2012) synthesized new fluorescent compounds based on benzo[4,5]thieno[3,2-d]pyrimidine derivatives, indicating the potential use of these compounds in fluorescence applications and material sciences (Yokota et al., 2012).

Mécanisme D'action

The mechanism of action of pyrimidine derivatives is diverse and depends on the specific compound. Some pyrimidine analogs act as anticancer agents through diverse mechanisms of action including kinase enzyme inhibition, cell cycle arrest, activation of oncogenes, reduction of mitochondrial membrane potential, increase of ROS, and induction of apoptosis .

Safety and Hazards

Orientations Futures

The future directions for research into pyrimidine derivatives are promising. They are key components of many bioactive compounds and pharmaceuticals, and their unique properties make them attractive targets for the development of new therapies . It is expected that many novel applications of these compounds will be discovered in the future .

Propriétés

IUPAC Name |

2-methylsulfanyl-4-piperidin-1-yl-6-(trifluoromethyl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3N3S/c1-18-10-15-8(11(12,13)14)7-9(16-10)17-5-3-2-4-6-17/h7H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBURWQUJXDXJJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CC(=N1)N2CCCCC2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3Z)-5-bromo-1-ethyl-3-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2808649.png)

![ethyl (2E)-3-{4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenyl}prop-2-enoate](/img/structure/B2808655.png)

![3-{[4-Bromo-2-chloro({[(4-methylphenyl)sulfonyl]amino}carbonyl)anilino]methyl}pyridine](/img/structure/B2808657.png)

![[5-[(E)-2-cyano-3-(4-methoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methoxybenzoate](/img/structure/B2808659.png)

![2-{[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2808661.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,4-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2808662.png)

![(Z)-8-(3-methoxybenzyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2808665.png)

![3-(3,5-dimethylphenyl)-2-((2-oxo-2-phenylethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2808669.png)